molecular formula C16H22OS B8410179 2-[[4-(1,1-Dimethylethyl)phenyl]thio]cyclohexanone

2-[[4-(1,1-Dimethylethyl)phenyl]thio]cyclohexanone

Cat. No. B8410179
M. Wt: 262.4 g/mol
InChI Key: RGBHOGCQRRTGCE-UHFFFAOYSA-N
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Patent
US05476944

Procedure details

To a solution of 2-chlorocyclohexanone (6.1 g, 0.046 moles) in tetrahydrofuran (250 ml) cooled to +5° C. by an ice bath was added 4-t-butyl-thiophenol (6.6 g, 0.040 moles). After stirring for 15 minutes, triethylamine (13 ml) was added. The ice bath was removed and the mixture was stirred at room temperature for 60 hours. The mixture was filtered to remove a white solid. The filtrate was concentrated to an oil, and the product was purified by silica gel chromatography to give a white solid which was recrystallized from hexane (DSC 64.25° C.). The structure was supported by NMR and Ir.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:8].[C:9]([C:13]1[CH:18]=[CH:17][C:16]([SH:19])=[CH:15][CH:14]=1)([CH3:12])([CH3:11])[CH3:10].C(N(CC)CC)C>O1CCCC1>[CH3:12][C:9]([C:13]1[CH:14]=[CH:15][C:16]([S:19][CH:2]2[CH2:7][CH2:6][CH2:5][CH2:4][C:3]2=[O:8])=[CH:17][CH:18]=1)([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
ClC1C(CCCC1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)S
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 60 hours
Duration
60 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove a white solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane (DSC 64.25° C.)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC(C)(C)C1=CC=C(C=C1)SC1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.